molecular formula C14H10Cl2O2 B6403226 4-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid CAS No. 1261958-62-6

4-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid

Cat. No.: B6403226
CAS No.: 1261958-62-6
M. Wt: 281.1 g/mol
InChI Key: RHADQMJETDFCRF-UHFFFAOYSA-N
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Description

4-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two chlorine atoms and a methyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid typically involves the chlorination of 3-methylphenol followed by further functionalization. One common method includes the reaction of 3-methylphenol with ammonium chloride and oxone in acetonitrile to produce 4-chloro-3-methylphenol . This intermediate can then undergo further reactions to introduce the benzoic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine atoms and the benzoic acid moiety allows it to bind to specific sites, potentially inhibiting or modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 4-Chloro-3-(3-chloro-2-methylphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution and benzoic acid core make it a versatile compound for various applications.

Properties

IUPAC Name

4-chloro-3-(3-chloro-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-8-10(3-2-4-12(8)15)11-7-9(14(17)18)5-6-13(11)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHADQMJETDFCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690283
Record name 3',6-Dichloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261958-62-6
Record name 3',6-Dichloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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